N-(benzenesulfonyl)-4-fluorobenzamide
Description
Structure
3D Structure
Properties
CAS No. |
63209-91-6 |
|---|---|
Molecular Formula |
C13H10FNO3S |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
N-(benzenesulfonyl)-4-fluorobenzamide |
InChI |
InChI=1S/C13H10FNO3S/c14-11-8-6-10(7-9-11)13(16)15-19(17,18)12-4-2-1-3-5-12/h1-9H,(H,15,16) |
InChI Key |
DGTNRALGEPGIBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=C(C=C2)F |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Benzenesulfonyl 4 Fluorobenzamide
Established Synthetic Pathways for N-Arylsulfonylbenzamides
The synthesis of N-arylsulfonylbenzamides, including N-(benzenesulfonyl)-4-fluorobenzamide, is predominantly achieved through the condensation of a sulfonyl chloride with an amide. This reaction is a cornerstone in the preparation of this class of compounds.
Sulfonyl Chloride-Amide Condensation Reactions
The most direct and widely used method for synthesizing this compound involves the reaction between benzenesulfonyl chloride and 4-fluorobenzamide (B1200420). nih.gov This reaction is a classic example of a nucleophilic acyl substitution where the nitrogen atom of the amide attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide linkage. sigmaaldrich.com The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.
A related approach involves the reaction of N-silylamines with sulfonyl chlorides, which has been shown to produce sulfonamides in high yields. nih.gov In a competition experiment, sulfonyl chlorides were found to be significantly more reactive than their fluoride (B91410) counterparts. nih.gov
Optimization of Reaction Conditions (e.g., Solvent Effects, Base Selection)
The efficiency of the condensation reaction can be significantly influenced by the choice of solvent and base. Solvents like acetonitrile (B52724) are commonly used. nih.govnih.gov The selection of a suitable base is critical to drive the reaction to completion by scavenging the generated acid. Tertiary amines are often employed for this purpose. nih.gov
Research into the synthesis of related N-sulfonylimines has highlighted the importance of solvent choice, with dimethyl carbonate (DMC) and propylene (B89431) carbonate (PC) showing superior performance over other solvents. researchgate.netrsc.org Temperature also plays a crucial role; for instance, in the synthesis of certain sulfonamides from sodium sulfinates and amines, increasing the temperature from 25 °C to 80 °C dramatically improved the yield. nih.gov
Table 1: Optimization of Reaction Conditions for Sulfonamide Synthesis
| Entry | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Ethyl Acetate | 80 | 20 | nih.gov |
| 2 | CH3CN | 80 | 85 | nih.gov |
| 3 | CH3CN | 25 | Trace | nih.gov |
Advanced Synthetic Approaches (e.g., Microwave-Assisted, Continuous Flow)
Modern synthetic techniques offer advantages in terms of reaction time, yield, and environmental impact.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to faster reaction times and cleaner product formation. siriusstore.comoatext.com This technique has been successfully applied to the synthesis of various heterocyclic compounds and α,β-unsaturated compounds. siriusstore.comoatext.comnih.gov The synthesis of N-benzylidene-4-fluoroaniline derivatives has been achieved using microwave-assisted methods, suggesting the potential applicability of this technology for the synthesis of this compound. researchgate.net
Continuous Flow Synthesis: Continuous flow systems offer precise control over reaction parameters, enhanced safety, and scalability. mdpi.comnih.govmdpi.com This methodology has been employed for the synthesis of aryl sulfonyl chlorides and N-arylhydroxylamines. mdpi.commdpi.com The development of continuous flow processes for the synthesis of N-sulfonyl-1,2,3-triazoles further demonstrates the utility of this approach for compounds with a sulfonyl group. nih.gov The integration of flow chemistry for the production of aryl sulfonyl chlorides from chlorosulfonic acid and a substrate showcases a scalable and automated process. mdpi.com
Functionalization and Derivatization Strategies for this compound
Once synthesized, this compound can be further modified at either the benzenesulfonyl or the 4-fluorobenzamide moiety to generate a library of related compounds with potentially diverse properties.
Modifications on the Benzenesulfonyl Moiety
The aromatic ring of the benzenesulfonyl group is amenable to various electrophilic aromatic substitution reactions. These reactions could introduce a range of substituents, such as nitro, halogen, or alkyl groups, onto the benzene (B151609) ring, thereby altering the electronic and steric properties of the molecule. While specific examples for this compound are not detailed in the provided results, the general principles of aromatic chemistry suggest that such modifications are feasible.
Modifications on the 4-Fluorobenzamide Moiety
The 4-fluorobenzamide portion of the molecule also presents opportunities for chemical modification. The fluorine atom can potentially undergo nucleophilic aromatic substitution, although this is generally challenging on an electron-rich ring unless activated by a strong electron-withdrawing group. A study on related sulfonyl compounds showed that a sulfonyl chloride exclusively underwent reaction to form a sulfonamide, while the corresponding sulfonyl fluoride led to an SNAr product, highlighting the influence of the sulfonyl group's electrophilicity. nih.gov
The amide functionality itself can be a site for further reactions. For instance, it could be hydrolyzed back to the carboxylic acid or reduced to an amine, providing pathways to other classes of compounds.
Investigation of Reaction Mechanisms and Kinetics Relevant to this compound Synthesis
The formation of this compound and its subsequent reactions are governed by fundamental principles of organic reaction mechanisms. Understanding these pathways and the kinetics involved is crucial for optimizing synthetic routes and predicting the compound's behavior in various chemical environments.
Mechanistic Pathways of N-Sulfonylation Reactions
The synthesis of this compound typically proceeds via the N-sulfonylation of 4-fluorobenzamide with benzenesulfonyl chloride. This reaction is a nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride. The mechanism generally involves the following key steps:
Nucleophilic Attack: The nitrogen atom of the 4-fluorobenzamide, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic sulfur atom of benzenesulfonyl chloride. This attack is often facilitated by a base, which deprotonates the amide nitrogen to increase its nucleophilicity. The use of a base, such as pyridine (B92270) or triethylamine, is common to neutralize the hydrochloric acid byproduct.
Formation of a Tetrahedral Intermediate: The nucleophilic attack leads to the formation of a transient, high-energy tetrahedral intermediate. In this intermediate, the sulfur atom is bonded to the incoming nitrogen atom, the two oxygen atoms, the phenyl group, and the chlorine atom.
Departure of the Leaving Group: The tetrahedral intermediate collapses, and the chloride ion, being a good leaving group, is expelled. This step regenerates the sulfonyl group and results in the formation of the N-S bond.
Kinetic studies of similar sulfonamide formation reactions indicate that the rate-determining step can vary depending on the specific reactants and conditions. However, the nucleophilic attack of the amide on the sulfonyl chloride is often a critical factor influencing the reaction rate. The electronic properties of both the benzamide (B126) and the benzenesulfonyl chloride play a significant role. The electron-withdrawing fluorine atom on the benzamide ring can slightly decrease the nucleophilicity of the amide nitrogen, potentially slowing the reaction compared to unsubstituted benzamide. Conversely, substituents on the benzenesulfonyl chloride can also affect the electrophilicity of the sulfur atom.
Computational studies on related systems have helped to elucidate the transition state structures involved in N-sulfonylation reactions. These studies often model the geometry and energy of the tetrahedral intermediate and the transition states leading to its formation and collapse, providing valuable insights into the reaction energetics.
Studies on Reactivity of this compound
The reactivity of this compound is characterized by the interplay of its two aromatic rings and the N-acylsulfonamide linkage. This section explores its behavior in oxidation, reduction, and aromatic substitution reactions.
Oxidation:
The this compound molecule contains several sites susceptible to oxidation. While specific studies on this compound are not extensively documented, the oxidation of related N-acylsulfonamides and sulfonamides provides insights into its potential reactivity. The methylene (B1212753) group adjacent to the nitrogen in N-(arylsulfonyl)benzylamines can be oxidized to form N-arylsulfonylimines using reagents like potassium persulfate (K₂S₂O₈). beilstein-journals.org This suggests that if the benzoyl group were replaced with a group susceptible to oxidation, similar transformations could be expected. The aromatic rings themselves could be oxidized under harsh conditions, but this would likely lead to degradation of the molecule.
Reduction:
The reduction of this compound can target different functional groups within the molecule. Common reducing agents and their potential effects are summarized below:
| Reducing Agent | Potential Site of Reduction | Potential Product(s) |
| Catalytic Hydrogenation (e.g., H₂/Pd, Pt) | Carbonyl group, Aromatic rings (under forcing conditions) | N-(benzenesulfonyl)-4-fluorobenzyl alcohol, reduction of aromatic rings |
| Metal Hydrides (e.g., LiAlH₄, NaBH₄) | Carbonyl group | N-(benzenesulfonyl)-4-fluorobenzyl alcohol |
| Dissolving Metal Reduction (e.g., Na/NH₃) | Aromatic rings, Sulfonamide group | Partial or complete reduction of aromatic rings, potential cleavage of the N-S bond |
The carbonyl group of the benzamide moiety is a primary target for reduction by hydride reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), which would yield the corresponding alcohol. Catalytic hydrogenation could also achieve this transformation. More vigorous reduction conditions, such as high-pressure hydrogenation or dissolving metal reductions, could potentially lead to the reduction of the aromatic rings or even cleavage of the sulfonamide N-S bond.
Substitution on Aromatic Rings:
The this compound molecule possesses two distinct aromatic rings, each with its own reactivity towards electrophilic and nucleophilic substitution.
Electrophilic Aromatic Substitution:
Benzoyl Ring (4-Fluorobenzoyl group): The acyl group is a deactivating, meta-directing group. The fluorine atom is also deactivating but is an ortho-, para-director. The combined effect of these two groups would make electrophilic substitution on this ring challenging. If a reaction were to occur, the position of substitution would be influenced by the interplay of these directing effects.
Sulfonyl Ring (Benzenesulfonyl group): The sulfonyl group is a strong deactivating and meta-directing group. rsc.org Therefore, electrophilic substitution on this ring would be difficult and would be expected to occur at the meta position relative to the sulfonyl group.
Nucleophilic Aromatic Substitution:
Benzoyl Ring (4-Fluorobenzoyl group): The fluorine atom, being a good leaving group in nucleophilic aromatic substitution (SNAAr), is activated by the electron-withdrawing carbonyl group in the para position. This makes the carbon atom to which the fluorine is attached susceptible to attack by strong nucleophiles. This reaction would lead to the substitution of the fluorine atom.
Sulfonyl Ring (Benzenesulfonyl group): This ring is not activated towards nucleophilic aromatic substitution unless there are other strongly electron-withdrawing groups present on the ring.
Crystallographic Analysis and Supramolecular Architecture of N Benzenesulfonyl 4 Fluorobenzamide
Single Crystal X-ray Diffraction Studies of N-(benzenesulfonyl)-4-fluorobenzamide and N-(arylsulfonyl)-4-fluorobenzamides
Molecular Conformations and Torsional Angles
The molecular conformation of N-(arylsulfonyl)-4-fluorobenzamides is characterized by the relative orientation of the two aromatic rings. In a series of related compounds, the dihedral angle between the aryl and the 4-fluorobenzoyl rings is a key conformational descriptor. For instance, in the crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides, the aromatic rings are significantly inclined with respect to each other. nih.gov In 4-fluoro-N-(2-methylphenylsulfonyl)benzamide, the two independent molecules in the asymmetric unit exhibit dihedral angles of 82.83(11)° and 85.01(10)°. nih.gov Similarly, N-(2-chlorophenylsulfonyl)-4-fluorobenzamide shows a dihedral angle of 89.91(10)°, while in N-(4-chlorophenylsulfonyl)-4-fluorobenzamide monohydrate, this angle is 81.82(11)°. nih.gov Another related compound, N-(3-fluorobenzoyl)benzenesulfonamide, displays a dihedral angle of 82.73(10)° between its benzene (B151609) rings. nih.gov
These values indicate a consistently twisted conformation for this class of compounds, which is influenced by the substitution pattern on the arylsulfonyl ring.
Table 1: Dihedral Angles in N-(arylsulfonyl)-4-fluorobenzamides and Related Compounds
| Compound | Dihedral Angle between Aromatic Rings | Reference |
| 4-fluoro-N-(2-methylphenylsulfonyl)benzamide (Molecule A) | 82.83(11)° | nih.gov |
| 4-fluoro-N-(2-methylphenylsulfonyl)benzamide (Molecule B) | 85.01(10)° | nih.gov |
| N-(2-chlorophenylsulfonyl)-4-fluorobenzamide | 89.91(10)° | nih.gov |
| N-(4-chlorophenylsulfonyl)-4-fluorobenzamide monohydrate | 81.82(11)° | nih.gov |
| N-(3-fluorobenzoyl)benzenesulfonamide | 82.73(10)° | nih.gov |
Analysis of Asymmetric Unit and Independent Molecules
The asymmetric unit is the smallest part of a crystal structure from which the entire crystal can be generated by applying symmetry operations. The composition of the asymmetric unit provides insights into the packing efficiency and the presence of non-covalent interactions. In the study of N-(arylsulfonyl)-4-fluorobenzamides, variations in the asymmetric unit content have been observed. nih.gov
For example, the asymmetric unit of 4-fluoro-N-(2-methylphenylsulfonyl)benzamide contains two independent molecules, designated A and B. nih.gov In contrast, N-(2-chlorophenylsulfonyl)-4-fluorobenzamide has only one molecule in its asymmetric unit. nih.gov Furthermore, the asymmetric unit of N-(4-chlorophenylsulfonyl)-4-fluorobenzamide includes one molecule of the compound and a water molecule, indicating the formation of a hydrate. nih.gov The presence of multiple independent molecules in the asymmetric unit often points to subtle differences in their conformations, which are stabilized by the crystal packing forces.
Intermolecular Interaction Networks in the Solid State
Hydrogen Bonding Patterns (N—H⋯O, C—H⋯O, O—H⋯O)
Hydrogen bonds are among the most important structure-directing interactions in the crystals of N-(arylsulfonyl)-4-fluorobenzamides. The presence of N-H and C-H donors, along with oxygen atoms of the sulfonyl and carbonyl groups as acceptors, leads to a variety of hydrogen bonding motifs.
In the crystal structure of 4-fluoro-N-(2-methylphenylsulfonyl)benzamide, strong N—H⋯O hydrogen bonds link the two independent molecules (A and B) to form a tetrameric unit. nih.gov These tetramers are further connected into sheets through various C—H⋯O interactions. nih.gov In the case of N-(2-chlorophenylsulfonyl)-4-fluorobenzamide, molecules form dimers via N—H⋯O hydrogen bonds. nih.gov For N-(4-chlorophenylsulfonyl)-4-fluorobenzamide monohydrate, the water molecule actively participates in the hydrogen-bonding network, forming N—H⋯O and O—H⋯O hydrogen bonds that result in the formation of sheets. nih.gov Similarly, N-(3-fluorobenzoyl)benzenesulfonamide features N—H⋯O hydrogen bonds that lead to the formation of dimers. nih.gov
Aromatic Stacking Interactions (πaryl–πaryl, C—H⋯πaryl, S=O⋯πaryl)
Aromatic stacking interactions, arising from the electrostatic interactions between electron-rich and electron-poor regions of aromatic rings, are another significant contributor to the crystal packing of these compounds. In 4-fluoro-N-(2-methylphenylsulfonyl)benzamide, the three-dimensional architecture is stabilized by πaryl–πaryl and S=O⋯πaryl interactions, in addition to C—H⋯πaryl interactions that link adjacent sheets. nih.gov The crystal structure of N-(3-fluorobenzoyl)benzenesulfonamide also exhibits π–π stacking interactions involving the fluorobenzoyl ring, as well as C—H⋯πaryl interactions that contribute to a three-dimensional grid-like structure. nih.gov
Polymorphism and Solid-State Characteristics of this compound (if reported)
A thorough search of the available scientific literature yielded no reports on the polymorphism or other solid-state characteristics of this compound. The existence of multiple crystalline forms, or polymorphs, can have significant implications for the physical and chemical properties of a compound. While polymorphism has been observed in other related benzamide (B126) and sulfonamide compounds, specific studies on the polymorphic behavior of this compound have not been published. This represents a notable area for future investigation, as understanding polymorphism is crucial for applications in materials science and pharmaceuticals.
Theoretical and Computational Chemistry Studies of N Benzenesulfonyl 4 Fluorobenzamide
Molecular Docking Simulations with Biological Targets
Quantitative Analysis of Binding Energies and Affinities
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Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Protein-Ligand Interactions
Molecular dynamics (MD) simulations offer a powerful lens to observe the intricate movements and interactions of N-(benzenesulfonyl)-4-fluorobenzamide at an atomic level. These simulations provide a dynamic picture of how the molecule behaves in a biological environment, such as the binding pocket of a protein.
Ligand Stability and Flexibility in Binding Pockets
MD simulations are instrumental in assessing the stability of this compound when bound to a protein. By calculating the root-mean-square deviation (RMSD) of the ligand's atoms over the simulation time, researchers can determine how much it deviates from its initial docked pose. A stable binding is typically characterized by a low and fluctuating RMSD, indicating that the ligand maintains its binding mode. nih.gov
Illustrative Data Table: RMSD of this compound in a Protein Binding Pocket
| Simulation Time (ns) | RMSD (Å) |
| 0 | 0.00 |
| 10 | 1.25 |
| 20 | 1.50 |
| 30 | 1.45 |
| 40 | 1.60 |
| 50 | 1.55 |
This table illustrates a hypothetical RMSD trajectory, suggesting the ligand reaches a stable conformation after an initial adjustment period.
Dynamics of Protein-Ligand Complexes
MD simulations also shed light on the dynamic interplay between this compound and its protein target. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the stability of the protein-ligand complex. pensoft.net The persistence of these interactions throughout the simulation provides strong evidence for their importance in binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is invaluable for optimizing lead compounds and designing new analogs with improved potency.
Development of Predictive Models for Biological Activity
The development of a QSAR model for this compound and its analogs involves several steps. First, a dataset of compounds with their corresponding biological activities (e.g., inhibitory concentration IC50) is compiled. Then, various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature.
Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that correlates the descriptors with the biological activity. nih.gov A statistically robust QSAR model, characterized by high correlation coefficients (R²) and predictive ability (Q²), can then be used to predict the activity of new, unsynthesized analogs. nih.gov
Illustrative Data Table: QSAR Model for a Series of N-(benzenesulfonyl)-benzamide Analogs
| Compound | Actual pIC50 | Predicted pIC50 | Residual |
| Analog 1 | 6.5 | 6.4 | 0.1 |
| Analog 2 | 7.2 | 7.1 | 0.1 |
| Analog 3 | 5.8 | 5.9 | -0.1 |
| Analog 4 | 7.5 | 7.6 | -0.1 |
| This compound | 6.9 | 6.8 | 0.1 |
This table shows a hypothetical comparison of experimentally determined (actual) and QSAR-predicted biological activities (pIC50), demonstrating the predictive power of the model.
In Silico Estimation of Physicochemical Descriptors for Research Design
QSAR studies rely on the calculation of various physicochemical descriptors that quantify different aspects of a molecule's structure. These descriptors can be estimated in silico and provide valuable guidance for designing new research. For this compound, key descriptors might include:
Topological Descriptors: Such as the molecular connectivity indices, which describe the branching and complexity of the molecular skeleton.
Electronic Descriptors: Including dipole moment and partial charges on atoms, which are important for electrostatic interactions.
Hydrophobic Descriptors: Like the logarithm of the partition coefficient (logP), which indicates the compound's lipophilicity and ability to cross cell membranes. mdpi.com
By analyzing the contribution of these descriptors in the QSAR model, researchers can identify which properties are most influential for biological activity. For example, if the model indicates that a higher logP is beneficial, medicinal chemists can focus on synthesizing analogs with increased lipophilicity.
Illustrative Data Table: Calculated Physicochemical Descriptors for this compound
| Descriptor | Value |
| Molecular Weight | 279.29 g/mol |
| LogP | 2.85 |
| Topological Polar Surface Area (TPSA) | 68.55 Ų |
| Number of Hydrogen Bond Donors | 1 |
| Number of Hydrogen Bond Acceptors | 3 |
This table presents a set of hypothetical, yet realistic, physicochemical descriptors for the title compound, which would be used in the development of QSAR models.
Biological Activity Research: Mechanistic and in Vitro Perspectives
Enzyme Inhibition Investigations of N-(benzenesulfonyl)-4-fluorobenzamide and Related Sulfonamide-Benzamide Derivatives
The sulfonamide-benzamide framework is a key pharmacophore in a variety of enzyme inhibitors. While specific data on this compound is limited, extensive research on related derivatives provides significant insights into their enzyme inhibitory potential.
Investigations into sulfonamide-benzamide derivatives have demonstrated their capacity to inhibit various enzyme classes, including hydrolases and oxidoreductases.
For instance, certain carboxamide derivatives have been explored for their inhibitory effects on enzymes like monoamine oxidase B (MAO-B), an oxidoreductase. One study on N-substituted indole-based analogues, which share a similar amide bond, identified compounds with potent inhibitory activity against MAO-B.
In the context of hydrolases, a novel fungicide, N-(naphthalen-1-yl) phenazine-1-carboxamide, has been shown to inhibit β-1,3-glucanase, a key enzyme in fungal cell wall metabolism. This finding suggests that the carboxamide structure can be a basis for developing inhibitors of this enzyme class. The same study also pointed to the inhibition of an oxidoreductase, NADPH nitrate (B79036) reductase, as part of its multi-target mechanism.
The mechanisms by which these compounds inhibit enzymes are varied. Kinetic studies on a potent MAO-B inhibitor from the carboxamide class, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, revealed a competitive mode of inhibition. This indicates that the inhibitor directly competes with the substrate for binding to the active site of the enzyme.
In the case of the antifungal agent N-(naphthalen-1-yl) phenazine-1-carboxamide, the inhibitory mechanism against Rhizoctonia solani is thought to involve the destruction of the cell wall structure and damage to the cell membrane, which is consistent with the inhibition of β-1,3-glucanase. Furthermore, its interaction with target proteins such as β-1,3-glucanase is believed to occur through van der Waals and electrostatic forces.
The potency of enzyme inhibitors is quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). For a series of N-substituted indole-based analogues, IC50 values against MAO-B were determined, with the most potent compounds exhibiting values in the micromolar range. Specifically, compounds 4b and 4e showed IC50 values of 1.65 µM and 0.78 µM, respectively. Further kinetic analysis of compound 4e yielded a Ki of 94.52 nM for MAO-B.
In a different study, N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives were identified as antagonists of the human androgen receptor. The most promising compound, T1-12, demonstrated an IC50 of 0.47 µM in an androgen receptor antagonistic activity assay.
The following table summarizes the IC50 and Ki values for some representative sulfonamide-benzamide derivatives.
| Compound | Target | IC50 | Ki |
| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (4e) | MAO-B | 0.78 µM | 94.52 nM |
| N-(4-(benzyloxy)-phenyl)-sulfonamide (T1-12) | Androgen Receptor | 0.47 µM | Not Reported |
| Indole-based analogue (4b) | MAO-B | 1.65 µM | Not Reported |
Receptor Binding and Modulation Studies
Beyond enzyme inhibition, sulfonamide-benzamide derivatives have been investigated for their ability to bind to and modulate the function of various cellular receptors.
The GLUT5 transporter, a fructose (B13574) transporter, has been a target for compounds with a similar chemical backbone. While direct interaction studies with this compound are not available, related research on C-3-modified 2,5-anhydro-D-mannitol analogs, which can incorporate aromatic moieties, has been conducted to probe the GLUT5 binding pocket. There is no specific information available in the provided search results regarding the interaction of this compound with ZNF207.
Research on N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives has shown that these compounds can act as antagonists of the human androgen receptor by targeting the activation function 2 (AF2) domain. Molecular docking simulations have been employed to understand the binding modes of these antagonists within the receptor's binding site.
The modulation of intracellular signaling pathways is a downstream effect of receptor binding or enzyme inhibition. For instance, the antagonism of the androgen receptor by N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives leads to the inhibition of androgen-dependent gene expression and cell proliferation in prostate cancer cell lines.
In the case of the antifungal N-(naphthalen-1-yl) phenazine-1-carboxamide, its inhibitory effects on key enzymes lead to the disruption of cell wall integrity, damage to the cell membrane, and ultimately, cell apoptosis in Rhizoctonia solani. This implies a cascade of signaling events triggered by the initial enzymatic inhibition.
In Vitro Cellular Assays for Mechanistic Understanding
Cell-Based Assays to Explore Biological Effects and Mechanisms
Cell-based assays are crucial for elucidating the biological effects and mechanisms of action of this compound derivatives. Research has shown that certain fluorinated benzenesulfonamides can significantly increase the survival of cells affected by amyloid-beta peptide, a key factor in Alzheimer's disease. nih.gov This protective effect is a strong indicator of their potential as therapeutic agents.
In other studies, derivatives of this scaffold have been investigated for their ability to activate the Nrf2 signaling pathway. The Kelch-like ECH-associated protein 1 (Keap1)-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Under normal conditions, Keap1 targets Nrf2 for degradation. However, in the presence of certain stimuli, including small molecule inhibitors, this interaction is disrupted, allowing Nrf2 to activate the transcription of antioxidant and cytoprotective genes. nih.gov Cell-based assays for these derivatives have demonstrated effective stimulation of Nrf2-derived gene transcription, such as GSTM3, HMOX2, and NQO1, confirming their role as Nrf2 activators via the inhibition of the Keap1-Nrf2 protein-protein interaction (PPI). nih.gov
Furthermore, derivatives incorporating a styryl group have been shown to possess significant anticholinesterase activity. mdpi.com Assays measuring the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine, are employed to evaluate this activity.
Biochemical Assays for Direct Target Engagement Studies
Biochemical assays provide direct evidence of a compound's interaction with its molecular target. For derivatives of this compound targeting the Keap1-Nrf2 pathway, Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used. These assays measure the disruption of the Keap1-Nrf2 protein-protein interaction in a purified system. For instance, a naphthalene (B1677914) scaffold derivative with a 2-(4-fluorobenzyloxy) substitution was identified as a potent Keap1-Nrf2 PPI inhibitor with IC50 values of 64.5 nM in an FP assay and 14.2 nM in a TR-FRET assay. nih.gov
In the context of Alzheimer's disease research, biochemical assays are utilized to assess the ability of these compounds to inhibit the aggregation of amyloid-beta peptide. nih.gov These assays monitor the formation of amyloid fibrils over time in the presence and absence of the inhibitor. The discovery that fluorinated benzenesulfonamides can slow the amyloid-beta peptide aggregation process by more than three-fold highlights their direct engagement with this pathological process. nih.gov
Structure-Activity Relationship (SAR) Elucidation for Biological Targets of this compound Derivatives
Impact of Substituent Variations on Biological Potency and Selectivity
The biological potency and selectivity of this compound derivatives are highly dependent on the nature and position of substituents on the core scaffold.
For Keap1-Nrf2 PPI inhibitors, modifications to the aromatic rings and linker moieties have a significant impact on activity. For example, in a series of 1,4-bis(arylsulfonamido)-benzene-N,N'-diacetic acid derivatives, the replacement of methoxy (B1213986) groups with methyl substituents on the 4-fluorobenzyl moiety resulted in a two-fold improvement in inhibitory activity (IC50 = 0.91 µM vs. 0.45 µM). nih.gov However, the introduction of a bulkier 2,4,6-trimethylphenyl group led to a decrease in potency (IC50 = 3.73 µM). nih.gov The potency of compounds with naphthalene and biphenyl (B1667301) moieties remained largely unaffected by similar changes. nih.gov
In the case of anticholinesterase agents, the introduction of a styryl group onto the scaffold was found to be crucial for activity. mdpi.com Specifically, a derivative with a 4-methoxystyryl group showed significantly improved inhibition of both AChE (IC50 = 4.3 µM) and BChE (IC50 = 5.6 µM) compared to its precursor. mdpi.com A 5-(4-trifluorostyryl) substituted derivative also exhibited notable activity against AChE (IC50 = 6.2 µM) and moderate activity against BChE (IC50 = 10.5 µM). mdpi.com
The following table summarizes the impact of substituent variations on the biological potency of selected this compound derivatives.
| Compound/Derivative | Target | Assay | IC50 |
| 4-fluorobenzyl derivative with methoxy groups (7i) | Keap1-Nrf2 PPI | FP | 0.91 µM |
| 4-fluorobenzyl derivative with methyl groups (7v) | Keap1-Nrf2 PPI | FP | 0.45 µM |
| 2,4,6-trimethylphenyl derivative (7w) | Keap1-Nrf2 PPI | FP | 3.73 µM |
| 5-(4-methoxystyryl) derivative (3a) | AChE | - | 4.3 µM |
| 5-(4-methoxystyryl) derivative (3a) | BChE | - | 5.6 µM |
| 5-(4-trifluorostyryl) derivative (3b) | AChE | - | 6.2 µM |
| 5-(4-trifluorostyryl) derivative (3b) | BChE | - | 10.5 µM |
Identification of Key Pharmacophoric Elements for Target Interaction
The pharmacophore of a compound class describes the essential spatial arrangement of features necessary for biological activity. For the this compound scaffold, several key pharmacophoric elements have been identified for different biological targets.
For inhibitors of amyloid-beta aggregation, a specific arrangement of the benzenesulfonamide (B165840) group, a hydrophobic substituent, and a benzoic acid moiety is necessary for activity. nih.gov This precise spatial orientation allows the molecule to effectively interact with the amyloid-beta peptide and disrupt the aggregation process.
In the design of anticholinesterase agents, the incorporation of an ortho-(sulfonamido)acetyl group was a deliberate strategy to facilitate an intramolecular hydrogen bond between the carbonyl oxygen and the NH group of the sulfonamide. mdpi.com This interaction restricts the conformation of the molecule, which can lead to increased lipophilicity, better membrane permeability, and enhanced pharmacological activity. mdpi.com The presence of a 5-styryl arm on the 2-acetyl-4-(methylbenzene)sulfonamide scaffold was also identified as a critical pharmacophoric element for significant anticholinesterase activity. mdpi.com
Advanced Spectroscopic and Analytical Research Methodologies Applied to N Benzenesulfonyl 4 Fluorobenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Research.dur.ac.ukox.ac.uk
NMR spectroscopy stands as a cornerstone technique for the structural and conformational analysis of N-(benzenesulfonyl)-4-fluorobenzamide. Through the use of various NMR methods, researchers can gain a comprehensive understanding of the molecule's three-dimensional structure and the spatial arrangement of its atoms.
Elucidation of Molecular Structure using ¹H and ¹³C NMR.rsc.orgchemicalbook.comchemicalbook.com
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the molecular structure of this compound. By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise connectivity of atoms within the molecule can be established.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzenesulfonyl and 4-fluorobenzoyl moieties. The aromatic protons will appear as multiplets in the downfield region, typically between 7.0 and 8.5 ppm. The N-H proton of the sulfonamide group is anticipated to appear as a broad singlet, with its chemical shift being sensitive to the solvent and concentration.
In the ¹³C NMR spectrum, each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the amide group is expected to resonate at a significantly downfield position, generally above 160 ppm. The carbon atoms of the aromatic rings will appear in the range of 110-140 ppm, with the carbon atom attached to the fluorine atom showing a characteristic splitting pattern due to C-F coupling.
| Compound | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |
|---|---|---|
| This compound (Expected) | Aromatic Protons: 7.0-8.5 (m), N-H Proton: Variable (br s) | C=O: >160, Aromatic Carbons: 110-140 |
| 4-Fluorobenzamide (B1200420) chemicalbook.com | Aromatic Protons: 7.30 (t), 7.99 (m) | Not available |
| Benzenesulfonamide (B165840) chemicalbook.com | Aromatic Protons: 7.5-7.9 (m), NH₂: 7.3 (s) | Aromatic Carbons: 126.9, 129.2, 132.8, 140.4 |
Application of Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Detailed Conformational Analysis.dur.ac.ukresearchgate.netresearchgate.net
To gain deeper insights into the three-dimensional structure and conformation of this compound, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are invaluable for establishing correlations between different nuclei and confirming structural assignments. researchgate.netresearchgate.net
COSY (Correlation Spectroscopy) experiments reveal proton-proton coupling networks, helping to identify adjacent protons within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR data.
HMBC (Heteronuclear Multiple Bond Correlation) experiments show long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for confirming the connectivity between the benzenesulfonyl and 4-fluorobenzoyl fragments.
Solid-state NMR (ssNMR) spectroscopy offers a powerful method for studying the conformation and packing of this compound in its crystalline form. dur.ac.uk Unlike solution-state NMR, which provides information about the average conformation in a solvent, ssNMR can reveal details about the specific solid-state structure, including the presence of different polymorphs and the nature of intermolecular interactions such as hydrogen bonding.
Infrared (IR) and Raman Spectroscopy for Vibrational and Functional Group Analysis.researchgate.netresearchgate.net
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and molecular vibrations present in this compound.
Characterization of Functional Groups and Molecular Vibrations for Research.researchgate.netresearchgate.net
The IR and Raman spectra of this compound are characterized by specific absorption bands corresponding to the vibrational modes of its functional groups. Key vibrational frequencies include:
N-H stretch: A band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the sulfonamide group.
C=O stretch: A strong absorption band, typically between 1650 and 1700 cm⁻¹, corresponds to the carbonyl stretching vibration of the amide group.
S=O stretches: The sulfonyl group exhibits two characteristic stretching vibrations: an asymmetric stretch usually found between 1300 and 1350 cm⁻¹ and a symmetric stretch between 1140 and 1180 cm⁻¹.
C-F stretch: The stretching vibration of the carbon-fluorine bond is expected to appear in the range of 1000-1100 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3200-3400 |
| C=O | Stretch | 1650-1700 |
| SO₂ | Asymmetric Stretch | 1300-1350 |
| Symmetric Stretch | 1140-1180 | |
| C-F | Stretch | 1000-1100 |
In-situ Monitoring of Reaction Progress using Vibrational Spectroscopy
Mass Spectrometry (MS) in Compound Identification and Purity Assessment
Mass spectrometry is a crucial analytical technique for confirming the molecular weight and assessing the purity of this compound. It also provides valuable information about the compound's fragmentation pattern, which can aid in its structural elucidation.
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. The fragmentation of this compound is expected to proceed through the cleavage of the relatively weak C-N and S-N bonds. Common fragments would likely include the benzenesulfonyl cation ([C₆H₅SO₂]⁺) and the 4-fluorobenzoyl cation ([FC₆H₄CO]⁺). The presence of the fluorine atom would result in a characteristic isotopic pattern for fluorine-containing fragments.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a precise molecular formula. For this compound, with a nominal mass of 279 g/mol , HRMS provides the exact mass, which can then be used to confirm its elemental composition of C13H10FNO3S.
The process involves ionizing the molecule, often using "soft" ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to minimize fragmentation and ensure the observation of the molecular ion. The high resolving power of analyzers such as time-of-flight (TOF) or Orbitrap is crucial to differentiate the target ion from other ions with the same nominal mass but different elemental compositions.
A typical workflow for molecular formula confirmation of this compound using HRMS would involve:
Introduction of a dilute solution of the compound into the mass spectrometer.
Ionization of the sample to generate the protonated molecule [M+H]+ or the deprotonated molecule [M-H]-.
Mass analysis of the ions at a high resolution (e.g., >10,000).
Comparison of the measured exact mass with the theoretical exact mass calculated for the proposed molecular formula.
The data obtained from such an analysis provides a high degree of confidence in the assigned molecular formula, a critical first step in structural elucidation.
Table 1: Theoretical vs. Experimental Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C13H10FNO3S |
| Theoretical Exact Mass | 279.0365 |
| Ion Species | [M+H]+ |
| Theoretical m/z | 280.0438 |
| Experimental m/z (Hypothetical) | 280.0435 |
| Mass Error (ppm) | -1.07 |
Fragmentation Pattern Analysis for Structural Insights
Beyond molecular formula confirmation, mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides invaluable structural information through the analysis of fragmentation patterns. In a typical MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The fragmentation pathways are governed by the underlying chemical structure of the molecule.
For this compound, the fragmentation is expected to occur at the weaker bonds, primarily the C-N and S-N bonds of the sulfonamide linkage. Key predicted fragmentation pathways include:
Cleavage of the S-N bond: This would lead to the formation of the benzenesulfonyl cation (m/z 141) and the 4-fluorobenzamide anion radical, or vice versa depending on the ionization mode.
Cleavage of the C-N bond: This would result in the formation of the 4-fluorobenzoyl cation (m/z 123) and the benzenesulfonamide anion radical.
Loss of SO2: A common fragmentation pathway for sulfonamides is the loss of sulfur dioxide (SO2, 64 Da), which can lead to the formation of a fragment ion at m/z 215.
The analysis of these fragment ions allows for the confirmation of the connectivity of the different structural motifs within the molecule, namely the benzenesulfonyl group and the 4-fluorobenzamide group.
Table 2: Predicted Major Fragment Ions of this compound in MS/MS
| Fragment Ion | Proposed Structure | Theoretical m/z |
|---|---|---|
| [C6H5SO2]+ | Benzenesulfonyl cation | 141.0010 |
| [FC6H4CO]+ | 4-Fluorobenzoyl cation | 123.0141 |
| [M-SO2]+ | [C13H10FNO]+ | 215.0746 |
| [C6H5]+ | Phenyl cation | 77.0391 |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Quantitative and Qualitative Research
UV-Vis spectroscopy is a powerful technique for both the quantitative and qualitative analysis of compounds containing chromophores. The absorption of UV or visible light by a molecule corresponds to the promotion of electrons from lower to higher energy molecular orbitals.
Determination of Molar Absorptivity and Concentration in Assays
The Beer-Lambert law (A = εbc) forms the basis for quantitative analysis using UV-Vis spectroscopy, where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration of the analyte. The molar absorptivity is a constant for a given compound at a specific wavelength and is a measure of how strongly the compound absorbs light at that wavelength.
To determine the molar absorptivity of this compound, a series of solutions of known concentrations would be prepared, and their absorbance would be measured at the wavelength of maximum absorption (λmax). A plot of absorbance versus concentration (a calibration curve) should yield a straight line with a slope equal to the molar absorptivity (assuming a path length of 1 cm). Once the molar absorptivity is known, the concentration of an unknown solution of the compound can be readily determined by measuring its absorbance.
Investigation of Electronic Transitions and Chromophoric Properties
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within its aromatic rings. The key chromophores in the molecule are the benzene (B151609) ring of the benzenesulfonyl group and the fluorinated benzene ring of the benzamide (B126) moiety.
The spectrum would likely exhibit strong absorptions in the UV region, corresponding to π → π* transitions within the aromatic systems. The presence of the carbonyl group and the sulfonyl group, both of which are auxochromes, can influence the position and intensity of these absorption bands. A study on the closely related compound, N-phenylbenzenesulfonamide, revealed absorption maxima that can serve as a reference. nih.gov The introduction of the fluorine atom in the para position of the benzamide ring is expected to cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maximum, depending on the interplay of its inductive and resonance effects.
Table 3: Expected UV-Vis Absorption Data for this compound
| Parameter | Expected Value/Range |
|---|---|
| λmax | ~230-280 nm |
| Molar Absorptivity (ε) | 10,000 - 20,000 L mol-1 cm-1 |
| Electronic Transitions | π → π* |
| Solvent | Ethanol or Methanol |
Chromatographic Techniques for Research Purification and Analytical Separation
Chromatographic methods are essential for both the purification of synthesized compounds and the analytical assessment of their purity. High-performance liquid chromatography (HPLC) is a particularly versatile and widely used technique in this regard.
High-Performance Liquid Chromatography (HPLC) for Purity Determination and Isolation
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). For the analysis of this compound, a reversed-phase HPLC method would typically be employed.
In this setup, a nonpolar stationary phase (e.g., C18-silica) is used in conjunction with a polar mobile phase, such as a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the principle that more nonpolar compounds will have a stronger interaction with the stationary phase and thus will be retained longer in the column.
For purity determination, a small amount of the sample is injected into the HPLC system, and the eluting compounds are detected, typically by a UV detector set at the λmax of the target compound. The purity is then assessed by the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram.
For preparative HPLC, the same principles apply, but on a larger scale with a larger column and higher flow rates to isolate pure fractions of the compound from a crude reaction mixture.
Table 4: Typical HPLC Parameters for the Analysis of this compound
| Parameter | Typical Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax (e.g., 254 nm) |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
Chiral Chromatography for Enantiomeric Separation and Purity (if applicable)
The applicability of chiral chromatography to this compound hinges on whether the molecule possesses chiral properties. Unlike compounds with stereogenic centers, such as an sp³-hybridized carbon atom with four different substituents, the chirality of this compound would depend on the existence of stable atropisomers. Atropisomerism arises from hindered rotation around a single bond, which can create a chiral axis and result in enantiomers that are non-superimposable mirror images of each other.
In the case of N-acylated or N-sulfonylated anilides and related amide structures, restricted rotation around the N-aryl or N-S bond can lead to stable atropisomers, particularly when there is significant steric hindrance from ortho-substituents on the aromatic rings. This steric hindrance creates a high rotational barrier, allowing for the isolation of individual enantiomers.
However, in the structure of this compound, the fluorine substituent is in the para-position of the benzamide ring, and the benzenesulfonyl group is unsubstituted. The absence of bulky ortho-substituents on either aromatic ring suggests that the rotational barrier around the N-C and N-S bonds is likely to be low. Therefore, any potential atropisomers would rapidly interconvert at room temperature, making the compound effectively achiral under normal conditions.
Given that this compound is not a chiral molecule, the use of chiral chromatography for its enantiomeric separation and the determination of enantiomeric purity is not applicable . Standard chromatographic techniques are sufficient for its purification and analysis.
While not directly applicable to the title compound, it is pertinent to note that chiral separations are crucial for structurally related compounds where chirality is present. For instance, various chiral benzamides and sulfonamides that do possess stable stereogenic centers or exhibit atropisomerism due to significant steric hindrance are routinely separated using chiral chromatography. nih.govresearchgate.net
Techniques such as high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) employing chiral stationary phases (CSPs) are standard methodologies. researchgate.net Common CSPs are based on polysaccharide derivatives, such as amylose (B160209) and cellulose, which can effectively discriminate between enantiomers. nih.govresearchgate.net The choice of mobile phase, often a mixture of a nonpolar solvent like n-hexane and an alcohol modifier, is optimized to achieve the best separation. nih.gov
The table below illustrates typical, albeit hypothetical, parameters that would be considered for the chiral separation of a related, chiral benzamide derivative, showcasing the detailed research findings that would be relevant in such a case.
| Parameter | Typical Value/Condition |
| Chromatography Technique | High-Performance Liquid Chromatography (HPLC) |
| Chiral Stationary Phase (CSP) | Amylose tris(3,5-dimethylphenylcarbamate) |
| Column Dimensions | 4.6 mm i.d. x 250 mm, 5 µm particle size |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 1.5 |
This data is provided for illustrative purposes to demonstrate the type of information that would be generated in a chiral chromatography study for a suitable compound. For this compound, however, such analysis is not relevant due to its achiral nature.
Research Applications and Broader Scientific Implications of N Benzenesulfonyl 4 Fluorobenzamide
Development as Chemical Probes and Biological Tools in Research
The unique physicochemical properties of the N-acylsulfonamide moiety make it an attractive scaffold for the design of chemical probes and biological tools. These tools are instrumental in elucidating complex biological processes, identifying new drug targets, and visualizing cellular components.
The incorporation of fluorophores or radioisotopes into bioactive molecules is a powerful strategy for in vivo imaging and tracking. While direct examples of fluorescent or radiolabeled N-(benzenesulfonyl)-4-fluorobenzamide are not readily found, the broader class of sulfonamides has been successfully modified for such purposes.
Fluorescent probes containing sulfonamide groups have been developed for various applications, including tumor imaging. mdpi.comnih.gov For instance, sulfonamide-containing naphthalimides have been synthesized and shown to be taken up by cancer cells, enabling fluorescent imaging. mdpi.comnih.gov Another approach involves the creation of sulfonamide-substituted benzothiadiazole-based dyes for long-term cancer cell tracking. sioc-journal.cn These examples underscore the feasibility of chemically modifying the sulfonamide structure to include a fluorescent reporter group. The synthesis of such derivatives often involves coupling a sulfonamide-containing molecule with a fluorescent dye.
In the realm of radiolabeling, sulfonamide derivatives have been tagged with positron-emitting radionuclides like carbon-11 (B1219553) (¹¹C) and fluorine-18 (B77423) (¹⁸F) for use in positron emission tomography (PET). nih.govacs.org These radiolabeled sulfonamides can act as tracers for in vivo labeling of red blood cells, which is valuable for assessing blood pool dynamics and cardiac function. nih.gov A study on the radiosynthesis of ¹¹C and ¹⁸F labeled sulfonamide derivatives targeting carbonic anhydrase II, an enzyme present in red blood cells, demonstrated their potential as blood pool tracers. nih.gov The synthesis of these radiotracers involves sophisticated radiochemical techniques to incorporate the short-lived isotopes. The versatility of the sulfonamide scaffold is further highlighted by the development of building blocks like 4-[¹⁸F]fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide for labeling peptides, proteins, and oligonucleotides via click chemistry. nih.gov
Affinity-based probes are crucial tools in chemical biology for identifying the protein targets of bioactive compounds. These probes typically consist of a recognition element, a reactive group for covalent modification of the target, and a reporter tag for detection and enrichment. The N-acylsulfonamide group, due to its ability to engage in hydrogen bonding and act as a bioisostere of carboxylic acids, is a promising candidate for the recognition element of affinity probes. wikipedia.org
Systematic structure-activity relationship (SAR) studies on bis-aryl sulfonamides have led to the identification of affinity probes designed to prolong immune stimuli. nih.gov These studies demonstrated that the sulfonamide scaffold can be modified to incorporate aryl azide, biotin, and fluorescent rhodamine substituents to create probes for target identification. nih.gov The N-acyl-N-alkyl sulfonamide (NASA) group has also been explored for ligand-directed covalent labeling of G protein-coupled receptors (GPCRs), showcasing the potential of this functional group in creating sophisticated chemical probes. nih.gov
While no specific studies detailing the use of this compound as an affinity ligand have been identified, its structure suggests it could be adapted for this purpose. The benzoyl and benzenesulfonyl groups could be systematically modified to optimize binding to a target protein, and a reactive group or reporter tag could be appended to either of the aromatic rings.
Role as Synthetic Intermediates and Building Blocks in Organic Synthesis
The N-acylsulfonamide motif is a valuable building block in organic synthesis, offering a stable and versatile platform for the construction of more complex molecules. The chemical robustness of the sulfonamide linkage, which is resistant to hydrolysis, oxidation, and reduction, makes it an ideal linker in the synthesis of elaborate molecular architectures.
This compound, with its two aromatic rings and the N-acylsulfonamide linkage, presents multiple points for further functionalization. The fluorine atom on the benzoyl ring can be a site for nucleophilic aromatic substitution or a handle for cross-coupling reactions. The benzenesulfonyl ring can also be functionalized. This makes the compound a potential intermediate for the synthesis of a diverse array of derivatives with potential applications in medicinal chemistry and materials science.
The development of synthetic methodologies to access N-acylsulfonamides has been an active area of research. A palladium(0)-catalyzed carbonylative synthesis of N-acylsulfonamides from sulfonyl azides and electron-rich heterocycles has been reported, providing a mild and convenient route to this class of compounds. acs.org The use of (chlorosulfonyl)benzenesulfonyl fluorides as versatile building blocks for the combinatorial synthesis of covalent inhibitor libraries further highlights the utility of sulfonamide-based structures in generating chemical diversity. nih.gov
Contributions to the Understanding of Sulfonamide and Amide Chemistry
The study of N-acylsulfonamides contributes significantly to the broader understanding of sulfonamide and amide chemistry. These compounds exhibit unique physicochemical properties that distinguish them from simple amides and sulfonamides. The N-acylsulfonamide group is an acidic moiety that is frequently employed as a bioisostere for carboxylic acids, with several examples where this replacement has led to improved biological activity. mdpi.comnih.gov
The acidity, lipophilicity, solubility, and permeability of N-acylsulfonamides have been the subject of structure-property relationship studies. nih.govnih.gov These studies provide valuable insights for medicinal chemists in designing molecules with optimized pharmacokinetic and pharmacodynamic profiles. For instance, the N-acylsulfonamide group is generally stable to spontaneous hydrolysis under typical aqueous buffer conditions (pH 7.4). nih.gov However, under certain acidic or basic conditions, hydrolysis can occur, degrading the molecule into a sulfonamide and a carboxylic acid. researchgate.net
The hydrogen bonding capabilities of N-acylsulfonamides are also of significant interest. The N-acylsulfonamidyl group has been observed to form more hydrogen bonds with active site residues in enzymes compared to analogous phosphate (B84403) groups, which encourages their development as antagonists of nucleic acid-binding proteins. nih.gov The ability to act as both a hydrogen bond donor and acceptor, combined with its structural rigidity, makes the N-acylsulfonamide a valuable functional group in supramolecular chemistry and crystal engineering.
Potential in Materials Science Research (e.g., conductivity, fluorescence)
The exploration of sulfonamide-containing compounds in materials science is an emerging area with promising potential. While specific data on the material properties of this compound are not available, related compounds have shown interesting characteristics.
Some sulfonamide derivatives have been investigated for their electrical conductivity. Novel lithium and sodium salts of sulfonamides and bis(sulfonyl)imides have been synthesized and evaluated as electrolytes for potential application in lithium or sodium batteries. rsc.org Certain salts exhibited ionic conductivities comparable to that of Li-TFSI, a common electrolyte salt. rsc.org The best conductivity was achieved with a bis(sulfonyl)imide bearing a 4-fluorophenyl group, suggesting that the fluorine atom in this compound could potentially influence its electrical properties. rsc.org
The fluorescent properties of sulfonamide derivatives are also being explored. As mentioned earlier, sulfonamide-containing naphthalimides and benzothiadiazoles have been developed as fluorescent probes. mdpi.comnih.govsioc-journal.cn The fluorescence of these materials is often dependent on their molecular structure and environment. For example, some fluorescent probes exhibit turn-on fluorescence upon binding to a specific target. The inherent fluorescence of certain organic molecules can be modulated by the introduction of a sulfonamide group, which can influence the electronic properties of the chromophore. While this compound itself is not reported to be fluorescent, its structure could serve as a scaffold for the design of novel fluorescent materials.
Interactive Data Table: General Applications of Sulfonamide Derivatives in Research
| Application Area | Example Derivative Class | Specific Use | Key Findings |
| Chemical Probes | Sulfonamide-naphthalimides | Tumor imaging | Can be taken up by cancer cells for fluorescent imaging. mdpi.comnih.gov |
| Radiolabeled sulfonamides | In vivo red blood cell labeling | Enables assessment of blood pool dynamics and cardiac function using PET. nih.gov | |
| Bis-aryl sulfonamides | Affinity probes for immune modulation | Identification of probes to study protein targets involved in immune signaling. nih.gov | |
| Synthetic Intermediates | (Chlorosulfonyl)benzenesulfonyl fluorides | Combinatorial library synthesis | Versatile building blocks for creating libraries of covalent inhibitors. nih.gov |
| Materials Science | Lithium/Sodium salts of bis(sulfonyl)imides | Battery electrolytes | Exhibit ionic conductivities suitable for battery applications. rsc.org |
Q & A
Q. Q. How can researchers address batch-to-batch variability in the synthesis of This compound?
- Methodology : Implement Quality by Design (QbD) principles, including critical process parameter (CPP) identification (e.g., reaction time, temperature). Use Process Analytical Technology (PAT) like in-situ FTIR for real-time monitoring. Statistical tools (e.g., ANOVA) analyze variability sources. Reproducibility is confirmed via inter-laboratory validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
